molecular formula C13H13F2N3O4 B8262040 ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate

ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate

Cat. No.: B8262040
M. Wt: 313.26 g/mol
InChI Key: GSLVVRBEBZFAOE-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and hydrazinylidene moiety play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its difluorophenyl group, which imparts distinct chemical properties and potential biological activities .

Properties

IUPAC Name

ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-4-8(14)6-9(10)15/h4-6,17H,3H2,1-2H3,(H,16,20,21)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLVVRBEBZFAOE-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=C(C=C(C=C1)F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=N/NC1=C(C=C(C=C1)F)F)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.